molecular formula C10H7BrF3N B12969002 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile

Cat. No.: B12969002
M. Wt: 278.07 g/mol
InChI Key: NEGQNPOQLQRWPK-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile is an organic compound with the molecular formula C10H7BrF3N It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group and the nitrile group. One common method involves the use of bromine and a suitable catalyst to brominate the precursor compound. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The nitrile group is typically introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 2-Bromo-4-(trifluoromethyl)phenyl thiourea
  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile is unique due to the combination of its bromine, trifluoromethyl, and nitrile groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H7BrF3N

Molecular Weight

278.07 g/mol

IUPAC Name

3-[2-bromo-4-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H7BrF3N/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h3-4,6H,1-2H2

InChI Key

NEGQNPOQLQRWPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CCC#N

Origin of Product

United States

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